An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties, including solubility, lipophilicity, and ionization state, govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1] Consequently, a comprehensive physicochemical profile is indispensable for predicting a drug candidate's pharmacokinetic profile, optimizing its formulation, and minimizing potential toxicological risks.[2] This guide provides an in-depth technical overview of the core physicochemical properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene , a compound of interest in medicinal chemistry, likely as a versatile building block in the synthesis of more complex therapeutic agents.
The structure of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene incorporates several key pharmacophoric elements: a bromofluorinated benzene ring, a piperazine moiety, and a tert-butyloxycarbonyl (BOC) protecting group. The interplay of these functional groups dictates its chemical reactivity and physical characteristics. This guide will delve into these properties, offering both theoretical insights and practical experimental protocols for their determination, thereby empowering researchers to effectively utilize this compound in their drug discovery endeavors.
Molecular Structure and Core Chemical Attributes
4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene is a substituted aromatic compound with the following structural features:
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Aromatic Core: A benzene ring substituted with a bromine and a fluorine atom. The relative positions of these halogens influence the electronic properties and reactivity of the ring.
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Piperazine Linker: A piperazine ring, a common motif in medicinal chemistry, connects the aromatic core to the BOC group. Piperazine derivatives are known to modulate the pharmacokinetic properties of drug candidates.
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BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines, allowing for selective chemical transformations at other sites of the molecule.
A comprehensive understanding of these structural components is crucial for predicting the molecule's overall physicochemical behavior.
Physicochemical Properties: A Detailed Examination
The following table summarizes the key physicochemical properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. Where experimental data is not publicly available, predicted values based on computational models and the properties of analogous structures are provided, along with the rationale for the estimation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₂BrFN₂O₂ | - |
| Molecular Weight | 373.26 g/mol | - |
| CAS Number | 460094-96-6 | - |
| Appearance | Predicted to be a white to off-white solid at room temperature. | Based on analogous BOC-protected piperazine derivatives. |
| Melting Point | Not experimentally determined. Predicted to be in the range of 60-90 °C. | Based on the melting points of N-BOC piperazine (43-47 °C) and related substituted bromofluorobenzene compounds. The larger molecular size and potential for crystalline packing would suggest a higher melting point than N-BOC piperazine alone. |
| Boiling Point | Not experimentally determined. Predicted to be > 300 °C at 760 mmHg. | Based on the high boiling points of similarly sized aromatic compounds and the presence of polar functional groups. |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | The large non-polar surface area contributed by the aromatic ring and the BOC group suggests good solubility in organic solvents, while the polar ether and amide functionalities may impart slight aqueous solubility. |
| pKa | Not experimentally determined. The piperazine nitrogen atoms are basic. The pKa of the protonated piperazine nitrogen is predicted to be around 7.5-8.5. | Based on the typical pKa values of N-alkylated piperazines. The electron-withdrawing effects of the aromatic ring may slightly decrease the basicity. |
| LogP (Octanol/Water Partition Coefficient) | Not experimentally determined. Predicted to be in the range of 3.5-4.5. | The presence of the lipophilic bromofluorophenyl group and the BOC group will significantly contribute to a positive LogP value, indicating a preference for the lipid phase. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the experimental determination of these properties is paramount. The following section outlines detailed, step-by-step methodologies for key experiments.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.
Protocol (Capillary Method):
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Sample Preparation: Finely powder a small amount of dry 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.
Diagram: Workflow for Melting Point Determination
Caption: A streamlined workflow for determining the melting point of a solid compound.
Determination of LogP (Octanol-Water Partition Coefficient)
Rationale: LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. A higher LogP value indicates greater lipid solubility.
Protocol (Shake-Flask Method):
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Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in n-octanol at a known concentration.
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Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
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Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).
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Phase Separation: Allow the two phases to separate completely.
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Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram: Experimental Workflow for LogP Determination
Caption: Step-by-step process for the experimental determination of the LogP value.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Spectrum (in CDCl₃):
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Aromatic Protons: Signals in the range of 7.0-7.5 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.
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Benzylic Protons (-CH₂-): A singlet or a doublet (due to coupling with the fluorine) around 3.5-4.5 ppm.
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Piperazine Protons: Broad signals in the range of 2.4-3.6 ppm.
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BOC Protons (-C(CH₃)₃): A sharp singlet at approximately 1.4 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
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Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
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Carbonyl Carbon (BOC): A signal around 155 ppm.
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Benzylic Carbon (-CH₂-): A signal around 50-60 ppm.
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Piperazine Carbons: Signals in the range of 40-55 ppm.
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BOC Carbons (-C(CH₃)₃ and -C(CH₃)₃): Signals around 80 ppm and 28 ppm, respectively.
Protocol for Acquiring a ¹H NMR Spectrum:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
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Instrumentation: Place the NMR tube in the spectrometer.
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Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
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Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns to deduce the connectivity of the atoms.
Diagram: Logical Relationship in NMR Data Analysis
Caption: The process of deducing molecular structure from key NMR spectral data.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum (Electrospray Ionization - ESI+):
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Molecular Ion Peak [M+H]⁺: An intense peak corresponding to the molecular weight of the protonated molecule (approximately 374.1 m/z). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
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Fragmentation: Common fragmentation pathways would likely involve the loss of the BOC group (-100 amu) and cleavage of the benzylic C-N bond.
Protocol for Acquiring a Mass Spectrum:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or after separation by HPLC.
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Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).
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Analysis: Analyze the ions in the mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood.[2]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion and Future Perspectives
4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene is a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its physicochemical properties are crucial for its effective application in drug discovery programs. The predicted properties and detailed experimental protocols provided in this guide serve as a valuable resource for researchers. Further studies to obtain precise experimental data for this compound will undoubtedly facilitate its broader use and contribute to the advancement of medicinal chemistry.
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